molecular formula C12H12N6OS B4416265 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4416265
M. Wt: 288.33 g/mol
InChI Key: MSGITHGCHYBEEC-UHFFFAOYSA-N
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Description

The compound 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol features a triazolopyrimidine core substituted at three key positions:

  • Position 2: A methyl group.
  • Position 5: A sulfanylmethyl group further substituted with a 4-methylpyrimidin-2-yl moiety.
  • Position 7: A hydroxyl group.

Properties

IUPAC Name

2-methyl-5-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-7-3-4-13-12(14-7)20-6-9-5-10(19)18-11(16-9)15-8(2)17-18/h3-5H,6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGITHGCHYBEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)N3C(=N2)N=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolopyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities .

Scientific Research Applications

2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Yields vary significantly (11–87%), influenced by substituent complexity. For example, compound 9j achieves 87% yield due to straightforward methoxymethylation , while chlorophenylamine derivatives (e.g., 92 ) show lower yields (31%) due to steric hindrance .
  • Sulfur-Containing Substituents : The target compound and compound 14 share sulfanyl groups, but the latter’s difluorophenyl group may enhance lipophilicity and receptor binding .

Spectral and Physicochemical Properties

NMR Spectral Shifts

  • Target Compound : Expected downfield shifts for the hydroxyl proton (δ ~13 ppm, similar to 9j ) and pyrimidine protons (δ ~8–9 ppm).
  • Compound 9j : 1H NMR shows a hydroxyl proton at δ 13.01 ppm and methoxymethyl protons at δ 4.45 ppm .
  • Compound 92: Chlorophenylamine protons resonate at δ 7.3–7.6 ppm, while dimethylamino methyl protons appear at δ 2.30 ppm .

Solubility and Stability

  • Hydroxyl and amine groups (e.g., in 92 ) improve aqueous solubility, whereas lipophilic substituents like benzyl or propyl (e.g., 14 , 19 ) enhance membrane permeability .
  • Sulfur atoms in the target compound and 14 may confer susceptibility to oxidation, necessitating stabilization strategies .

Biological Activity

The compound 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a member of the triazole family and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of the compound features a triazole ring fused with a pyrimidine moiety and a sulfanyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors. Notably, the incorporation of the 4-methylpyrimidine moiety enhances its biological profile.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC12H14N4OS
Molecular Weight270.33 g/mol
IUPAC NameThis compound
Functional GroupsTriazole, Pyrimidine, Sulfanyl

Anticancer Properties

Recent studies have indicated that compounds with triazole and pyrimidine scaffolds exhibit significant anticancer properties. The mercapto-substituted triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that derivatives of triazole compounds displayed varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Compound IDCell LineIC50 Value (μM)Reference
47fHCT-1166.2
69cMCF-727.3
69bMCF-7More active than 67b

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have been noted for their efficacy against various pathogens.

Table 2: Antimicrobial Efficacy

PathogenActivity LevelReference
Staphylococcus aureusGood
Escherichia coliModerate

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cell proliferation in cancer cells. The presence of the sulfanyl group is particularly relevant as it can interact with thiol groups in proteins, potentially disrupting their function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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